leukotriene E4

描述

白三烯E4 是一种参与炎症的半胱氨酰白三烯。它由几种类型的白血细胞产生,包括嗜酸性粒细胞、肥大细胞、组织巨噬细胞和嗜碱性粒细胞。 白三烯E4 是从白三烯C4 依次转化为白三烯D4,然后转化为白三烯E4 形成的最终且最稳定的半胱氨酰白三烯 . 已知它会在呼吸道冷凝水、血浆和尿液中积累,使其成为在生物体液中检测到的主要半胱氨酰白三烯 .

准备方法

白三烯E4 通过 5-脂氧合酶途径从花生四烯酸合成。合成路线涉及将花生四烯酸转化为白三烯A4,然后通过添加谷胱甘肽转化为白三烯C4。 白三烯C4 随后通过去除谷氨酸残基转化为白三烯D4,最后,白三烯D4 通过去除甘氨酸残基转化为白三烯E4

化学反应分析

Metabolic Reactions

LTE<sub>4</sub> undergoes further enzymatic modifications:

Structural Data :

Receptor Interactions

Though LTE<sub>4</sub> binds weakly to classical cysteinyl leukotriene receptors (CysLT<sub>1</sub>/CysLT<sub>2</sub>), it activates unique signaling pathways:

Mechanistic Insights :

- LTE<sub>4</sub> induces sustained calcium flux in mast cells, distinct from LTD<sub>4</sub> .

- In aspirin-exacerbated respiratory disease (AERD), LTE<sub>4</sub> causes bronchoconstriction at lower thresholds than other leukotrienes .

Analytical Detection Methods

Quantification of LTE<sub>4</sub> relies on advanced techniques:

| Method | Sensitivity | Application | Reference |

|---|---|---|---|

| LC-MS/MS | 0.5 pg/mg creatinine | Clinical diagnostics (asthma, AERD) | |

| ELISA | 2.0 pg/mL | Research studies on eosinophilic inflammation |

Clinical Relevance :

- Urinary LTE<sub>4</sub> levels >241 pg/mg creatinine indicate aspirin sensitivity with 92% specificity .

- Elevated LTE<sub>4</sub> correlates with eosinophil activation in chronic eosinophilic pneumonia .

Chemical Stability and Degradation

LTE<sub>4</sub>’s stability under varying conditions:

Synthetic Routes

Total synthesis of LTE<sub>4</sub> involves stereoselective steps:

| Step | Reaction | Key Intermediate |

|---|---|---|

| 1 | Wittig olefination | (7E,9E,11Z,14Z)-Icosatetraenoic acid |

| 2 | Cysteine conjugation | 5S-hydroxy-6R-S-cysteinyl adduct |

Challenges :

科学研究应用

Diagnostic Biomarker

Chronic Rhinosinusitis (CRS)

LTE4 serves as a non-invasive biomarker for assessing inflammation in patients with CRS. A study involving 153 patients demonstrated that urinary LTE4 levels were significantly higher in CRS patients compared to healthy controls (1652 vs. 1065 pg/mg creatinine, p = 0.032). Additionally, comorbid asthma was associated with elevated LTE4 levels, indicating its potential as a diagnostic tool for stratifying CRS severity based on underlying conditions .

Eosinophilic Pneumonia

In eosinophilic pneumonia (EP), increased urinary LTE4 concentrations correlate with acute exacerbations, suggesting its utility in monitoring disease activity. One study found median LTE4 levels of 719 pg/mg creatinine during exacerbations, significantly higher than those observed in asthmatics and healthy controls . This correlation emphasizes the importance of LTE4 in managing EP and potentially guiding treatment decisions.

Role in Asthma and Allergic Conditions

Asthma Phenotyping

LTE4 is crucial for phenotyping asthma, particularly in patients with type 2 inflammation. Elevated urinary LTE4 levels have been linked to poor lung function and increased eosinophilic activity, making it a valuable marker for identifying asthma subtypes that may respond to specific therapies targeting leukotriene pathways .

Aspirin-Exacerbated Respiratory Disease (AERD)

In patients with AERD, LTE4 levels rise significantly following aspirin challenges, reflecting the inflammatory response associated with this condition. The sensitivity of LTE4 changes post-challenge provides insights into the pathophysiology of AERD and aids in its diagnosis .

Therapeutic Implications

Targeting Inflammatory Pathways

Given its role in inflammation, LTE4 is a target for therapeutic interventions aimed at reducing eosinophilic inflammation in asthma and allergic diseases. Research indicates that medications inhibiting leukotriene synthesis or action can improve clinical outcomes for patients with elevated LTE4 levels .

Management of Sickle Cell Disease

LTE4 has also been implicated in sickle cell disease, where it correlates with pain episodes and acute chest syndrome. Elevated urinary LTE4 levels may serve as a predictive marker for these complications, highlighting the need for further investigation into targeted therapies that could mitigate these risks .

Data Summary Table

| Condition | Application of LTE4 | Key Findings |

|---|---|---|

| Chronic Rhinosinusitis (CRS) | Diagnostic biomarker | Higher uLTE4 levels in CRS vs. controls; influenced by asthma |

| Eosinophilic Pneumonia | Monitoring disease activity | Elevated uLTE4 during exacerbations correlates with clinical status |

| Asthma | Phenotyping and management | Elevated uLTE4 linked to poor lung function and eosinophilia |

| Aspirin-Exacerbated Respiratory Disease (AERD) | Diagnostic tool | Significant rise in uLTE4 post-aspirin challenge |

| Sickle Cell Disease | Predictive marker for complications | Correlation between uLTE4 levels and pain/acute chest syndrome |

Case Studies

-

Eosinophilic Pneumonia Management

A cohort study tracked urinary LTE4 concentrations in 30 EP patients during acute exacerbations. Results indicated that monitoring LTE4 could help predict exacerbation severity and guide corticosteroid therapy adjustments. -

Asthma Phenotyping

In a clinical trial involving 100 asthmatic patients, those with elevated urinary LTE4 were more likely to respond positively to leukotriene receptor antagonists compared to those with normal levels. -

AERD Diagnosis

A study involving aspirin challenges showed that patients with AERD exhibited a significant increase in urinary LTE4 compared to aspirin-tolerant asthmatics, reinforcing its role as a diagnostic biomarker.

作用机制

白三烯E4 通过与靶细胞上的特定受体的相互作用发挥作用。已知它可以增强内皮细胞通透性,促进支气管收缩,并促进炎症。 其作用机制中涉及的分子靶点和途径包括半胱氨酰白三烯受体,它们介导其对平滑肌收缩、血管通透性和免疫细胞募集的影响 .

相似化合物的比较

白三烯E4 是半胱氨酰白三烯家族的一部分,该家族还包括白三烯C4 和白三烯D4。这些化合物具有相似的结构和功能,但其稳定性和生物活性不同。 白三烯E4 是半胱氨酰白三烯中最稳定的,并在生物体液中积累,使其成为监测炎症反应的有用生物标志物 . 与白三烯C4 和白三烯D4 相比,白三烯E4 的半衰期更长,在临床研究中更容易检测到 .

生物活性

Leukotriene E4 (LTE4) is a potent lipid mediator derived from arachidonic acid metabolism, primarily involved in inflammatory and allergic responses. It is part of the cysteinyl leukotriene (CysLT) family, which also includes leukotrienes C4 (LTC4) and D4 (LTD4). LTE4 has garnered attention due to its significant biological activities, particularly in conditions such as asthma, allergic rhinitis, and aspirin-exacerbated respiratory disease (AERD).

- Receptor Interactions : LTE4 acts through specific receptors, primarily the CysLT1 receptor. Research indicates that LTE4 can induce prolonged signaling through this receptor, affecting various cellular responses. For instance, studies have shown that LTE4 is more effective than LTD4 in regulating gene expression in human mast cells (LAD2 cells), influencing the expression of chemokines and growth factors essential for inflammatory processes .

- Eosinophil Activation : LTE4 plays a crucial role in eosinophil biology. It has been demonstrated to induce eosinophil degranulation and chemotaxis, which are critical in asthma pathophysiology. However, LTE4 may also inhibit certain eosinophil functions under specific conditions, suggesting a complex role in immune responses .

- Inflammatory Responses : LTE4 is known to enhance the permeability of blood vessels and promote mucus secretion, contributing to airway obstruction and inflammation in asthma. Its levels are significantly elevated in patients with AERD following aspirin exposure, correlating with increased eosinophil counts and exacerbated respiratory symptoms .

Table 1: Summary of Key Studies on LTE4

| Study | Findings | Methodology |

|---|---|---|

| PMC4127125 | LTE4 induces eosinophil degranulation but inhibits spontaneous EDN release | In vitro assays on human eosinophils |

| Nature Srep20461 | LTE4 regulates gene expression more potently than LTD4 in LAD2 cells | Microarray analysis post-stimulation |

| Science.gov | Elevated LTE4 levels observed in AERD patients post-aspirin challenge | Urinary immunoassays before and after aspirin administration |

Case Study: Aspirin-Exacerbated Respiratory Disease (AERD)

AERD is characterized by severe respiratory reactions following the ingestion of aspirin or other non-steroidal anti-inflammatory drugs (NSAIDs). In a study involving patients with AERD, urinary levels of LTE4 were measured before and after aspirin challenges. The results indicated a significant increase in LTE4 levels correlating with clinical symptoms such as bronchospasm and increased eosinophilic inflammation .

Clinical Implications

The biological activity of LTE4 has significant implications for therapeutic strategies targeting inflammatory diseases:

- Asthma Management : Given its role in promoting eosinophilic inflammation, targeting LTE4 signaling pathways may offer new avenues for asthma treatment.

- AERD Treatment : Understanding the mechanisms by which LTE4 exacerbates respiratory symptoms can lead to better management strategies for patients suffering from AERD.

属性

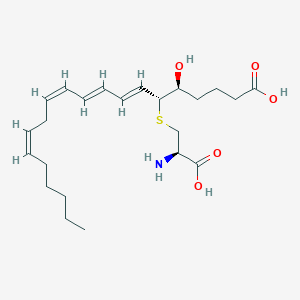

IUPAC Name |

(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(30-18-19(24)23(28)29)20(25)15-14-17-22(26)27/h6-7,9-13,16,19-21,25H,2-5,8,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/b7-6-,10-9-,12-11+,16-13+/t19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZRAYGBFWZKMX-FRFVZSDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20897510 | |

| Record name | Leukotriene E4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Leukotriene E4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002200 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

75715-89-8 | |

| Record name | Leukotriene E4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75715-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leukotriene E4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075715898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leukotriene E4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEUKOTRIENE E4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EYT8ATL7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Leukotriene E4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002200 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。